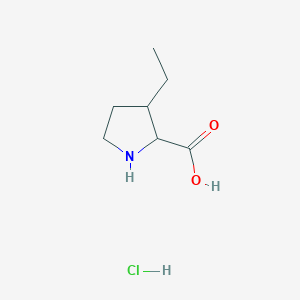

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

The synthesis of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3-ethylpyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Análisis De Reacciones Químicas

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride and its derivatives are valuable in scientific research due to their unique chemical properties and biological activities .

Chiral Building Block: Ethyl pyrrolidine-3-carboxylate hydrochloride, particularly in its enantiomerically pure form, serves as a chiral building block in organic synthesis. The presence of a reactive ester group allows for functionalization through reactions like alkylation, acylation, and reduction, making it a precursor for synthesizing chiral molecules for use in pharmaceuticals, agrochemicals, and materials science.

Asymmetric Catalysis: The chiral center and ester functionality in ethyl pyrrolidine-3-carboxylate hydrochloride make it a potential ligand for creating asymmetric catalysts. These catalysts are essential for stereoselective reactions, enabling the efficient formation of desired enantiomers. Current research explores the potential of this compound in designing novel asymmetric catalysts for various organic transformations.

Antimicrobial Properties: Research indicates that (R)-ethyl pyrrolidine-2-carboxylate hydrochloride exhibits antimicrobial activity. Studies have demonstrated the effectiveness of its derivatives against bacterial strains, including Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. The mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Drug Design The compound has been investigated for interactions with enzymes and receptors, suggesting applications in drug design. Studies suggest it may act as a ligand for receptors involved in metabolic pathways, potentially leading to new therapeutic agents for metabolic disorders. Research also indicates that (R)-ethyl pyrrolidine-2-carboxylate hydrochloride can inhibit metalloproteases, enzymes implicated in diseases like cancer and cardiovascular disorders. This inhibition could lead to treatments for conditions characterized by excessive vasoconstriction or tissue remodeling.

Preparation Method: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid can be synthesized using glycine ethyl ester as a raw material through a series of steps including amino-added protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis, and deprotection . The synthesized product has higher yield and chiral purity, with advantages such as simple raw materials, a simple synthetic route, mild reaction conditions, and low synthesis costs .

Case Studies and Research Findings

(R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Derivatives

- Antimicrobial Efficacy : A study on the efficacy of (R)-ethyl pyrrolidine-2-carboxylate hydrochloride derivatives showed significant antibacterial activity against resistant bacteria strains. MTT assays assessed cell viability, revealing that certain derivatives reduced bacterial viability by over 60% compared to untreated controls.

- Cancer Therapeutics : An investigation focused on the antiproliferative effects of copper(II) complexes formed with (R)-ethyl pyrrolidine-2-carboxylate hydrochloride derivatives. These complexes showed enhanced cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition Studies : Research highlighted the ability of (R)-ethyl pyrrolidine-2-carboxylate hydrochloride to inhibit specific kinases involved in cancer progression. The compounds demonstrated nanomolar activity against CK1γ and CK1ε kinases, suggesting their utility in developing selective inhibitors for therapeutic applications.

Data Table: Antimicrobial Activity of (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Derivatives

| Derivative Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12.5 µg/mL |

| Compound B | E. faecalis | 6.25 µg/mL |

| Compound C | C. difficile | 25 µg/mL |

Mecanismo De Acción

The mechanism of action of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparación Con Compuestos Similares

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.

3-Methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Proline: A naturally occurring amino acid with a similar structure but different biological roles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including its interactions with biological macromolecules, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethyl substituent and a carboxylic acid group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a valuable scaffold in drug design.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, though specific mechanisms and efficacy require further investigation.

- Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, particularly in models of neurodegeneration. The compound's interaction with neurotransmitter receptors may play a role in these effects .

- Enzyme Interactions : Studies have explored the compound's interactions with various enzymes, suggesting it may act as an inhibitor or modulator, impacting metabolic pathways relevant to disease states .

Case Studies and Experimental Data

- Anticonvulsant Activity : In a study assessing the anticonvulsant properties of pyrrolidine derivatives, this compound was evaluated for its protective effects against induced seizures. The results indicated significant anticonvulsant activity, with a notable reduction in seizure frequency compared to control groups .

- Neuroprotective Studies : A series of experiments focused on the neuroprotective potential of this compound revealed that it could modulate voltage-gated sodium channels and calcium channels. These interactions are crucial for neuronal excitability and may contribute to its protective effects against excitotoxicity .

- Cytotoxicity Assessment : The compound's cytotoxicity was evaluated using Hep G2 liver cells, showing no significant cytotoxic effects at concentrations ranging from 1 to 100 µM. This suggests a favorable safety profile for further therapeutic exploration .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethylpyrrolidine-2-carboxylic acid HCl | Ethyl group on pyrrolidine ring | Antimicrobial, neuroprotective |

| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |

| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

Propiedades

IUPAC Name |

3-ethylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-5-3-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKCXMGAZYKTML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.